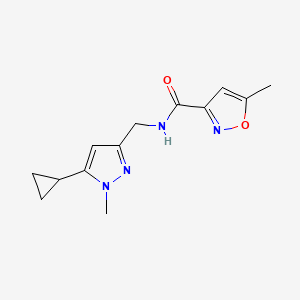

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a derivative of the 1H-pyrazole class, which is known for its diverse biological activities. The pyrazole ring is a common motif in medicinal chemistry, often associated with anticancer properties, as well as kinase inhibition and DNA-binding interactions . The isoxazole ring, another important pharmacophore, is frequently found in compounds with various therapeutic potentials.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was reported using TBTU as a catalyst in acetonitrile at room temperature, which suggests that similar conditions could be applied to synthesize the compound . Additionally, the synthesis of 5-amino-1H-pyrazole-3-carboxamide derivatives through a formal [3 + 2] cycloaddition indicates that cycloaddition reactions could be a viable pathway for constructing the pyrazole core of the target compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The substitution on the pyrazole ring, such as the cyclopropyl and methyl groups, can significantly influence the biological activity of the compound. The presence of the isoxazole ring is also crucial, as it can impact the compound's binding affinity and overall stability .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been used to synthesize oxazolyl-pyrazoles, which suggests that the compound may also be amenable to cyclization reactions to introduce additional functional groups or to modify its structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole and isoxazole rings. These properties are crucial for the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells indicates that the compound may also exhibit cytotoxic properties, which could be explored for anticancer applications .

Applications De Recherche Scientifique

Synthesis and Characterization

This compound, due to its unique structure, has been the subject of synthesis and characterization efforts aimed at understanding its properties and potential applications. Studies have involved the identification and differentiation of similar compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting the importance of accurate characterization in research chemicals. The presence of a pyrazole core suggests bioisosteric replacements commonly associated with synthetic cannabinoids, and the synthesis routes have provided insights into the compound's structure and potential regioisomers (McLaughlin et al., 2016).

Microwave-Assisted Synthesis

Microwave-assisted synthesis methods have been applied to similar compounds for efficient production, demonstrating the compound's relevance in facilitating rapid and efficient synthesis processes. These methods have proven beneficial in synthesizing tetrazolyl pyrazole amides with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

Biological Evaluation

The biological activities of pyrazole derivatives, including potential anticancer properties and DNA-binding interactions, have been a significant area of research. Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cells, kinase inhibition, and DNA-binding interaction, suggesting a potential mechanism for antitumor activity (Lu et al., 2014).

Antimicrobial Activities

Research into the antimicrobial properties of compounds involving aminoazoles has shown that certain derivatives can exhibit weak antimicrobial effects, highlighting the compound's potential in developing new antimicrobial agents (Murlykina et al., 2017).

PET Imaging Applications

The compound's derivatives have been explored for potential applications in PET imaging, particularly in imaging of enzymes involved in neuroinflammation. Synthesis of specific pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives aimed at PET agent development for imaging IRAK4 enzyme demonstrates the compound's utility in advanced medical imaging techniques (Wang et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-8-5-11(16-19-8)13(18)14-7-10-6-12(9-3-4-9)17(2)15-10/h5-6,9H,3-4,7H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBKQXZOVJPSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)

![3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016784.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)

![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016791.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B3016793.png)

![(E)-N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3016795.png)